

Application Notes: In Vitro Kinase Assay for Cdk8-IN-4

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Compound of Interest

Compound Name: Cdk8-IN-4

Cat. No.: B606575

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that functions as part of the multi-subunit Mediator complex.^{[1][2][3]} The CDK8 module, which also includes Cyclin C, MED12, and MED13, reversibly associates with the core Mediator complex to influence the activity of RNA Polymerase II.^{[1][4]} CDK8 can act as both a positive and negative regulator of transcription by phosphorylating various substrates, including transcription factors (e.g., STAT1, SMADs), Mediator subunits, and the C-terminal domain (CTD) of RNA Polymerase II.^{[2][3][5]} Dysregulation of CDK8 activity has been implicated in various diseases, particularly in cancer, where it can function as an oncogene.^{[1][3][6]} Consequently, CDK8 has emerged as a promising therapeutic target, prompting the development of selective inhibitors.

These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the potency of inhibitors, such as **Cdk8-IN-4**, against the CDK8/Cyclin C complex. The described method is a luminescent-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Principle of the Assay

The in vitro kinase assay quantifies the activity of the CDK8/Cyclin C enzyme by measuring the amount of ATP converted to ADP during the phosphorylation of a specific substrate. The assay is performed in a 96-well or 384-well plate format. The reaction is initiated by adding ATP to a

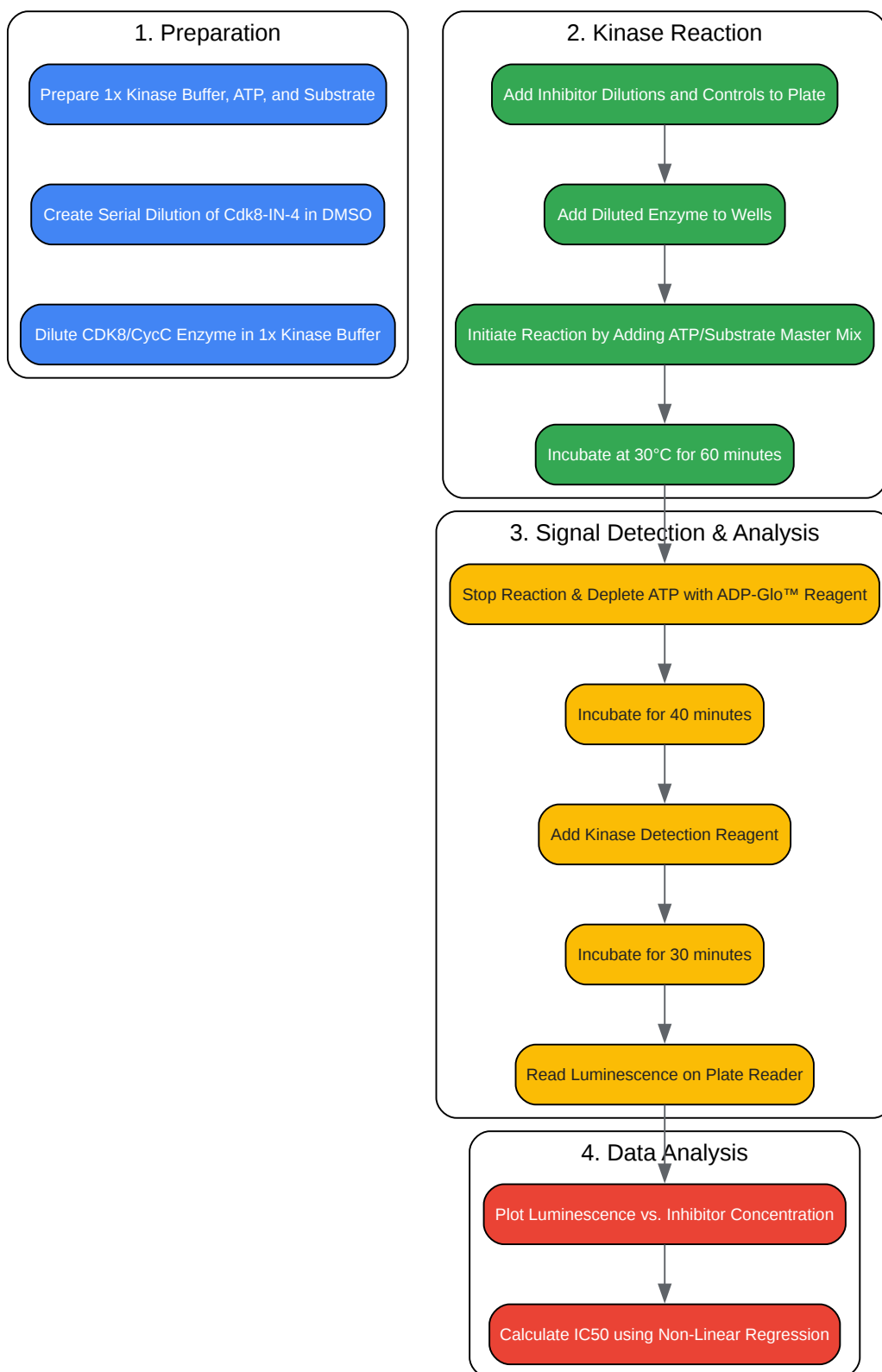
mixture containing the CDK8/Cyclin C enzyme, a suitable substrate (e.g., a synthetic peptide), and the test inhibitor (**Cdk8-IN-4**). After incubation, a detection reagent is added that simultaneously stops the kinase reaction and measures the level of ADP produced. The resulting luminescent signal is inversely correlated with the amount of kinase inhibition.

Experimental Protocols

Materials and Reagents

- Enzyme: Recombinant Human CDK8/Cyclin C complex.[\[7\]](#)
- Substrate: CDK Substrate Peptide 2 or GST-tagged Pol II CTD.[\[7\]](#)[\[8\]](#)
- Inhibitor: **Cdk8-IN-4**, dissolved in 100% DMSO.
- ATP: 500 μ M ATP solution.[\[7\]](#)
- Assay Buffer: 5x Kinase Assay Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35).[\[9\]](#) A 1x working solution should be prepared with distilled water.
- Detection Reagent: ADP-Glo™ Kinase Assay kit (or similar luminescent ADP detection system).[\[6\]](#)
- Plate: White, opaque 96-well or 384-well assay plates.[\[7\]](#)
- Control Inhibitor: Staurosporine or Cortistatin A (for assay validation).[\[8\]](#)[\[9\]](#)

Assay Workflow Diagram



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Caption: Workflow for the **Cdk8-IN-4** in vitro kinase inhibition assay.

Detailed Protocol: IC50 Determination

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for a 384-well plate. The final reaction volume is 25 μ L.

Step 1: Reagent Preparation

- Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water. If desired, supplement with 1 mM DTT.^[7]
- Thaw the CDK8/Cyclin C enzyme, CDK Substrate Peptide, and ATP on ice.
- Dilute the CDK8/Cyclin C enzyme to the desired concentration (e.g., 30 ng/ μ L or a 2x working concentration) in 1x Kinase Assay Buffer. Keep on ice.

Step 2: Inhibitor Dilution

- Prepare a serial dilution of **Cdk8-IN-4** in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM top concentration.
- Include a DMSO-only control (representing 0% inhibition) and a control with a known potent inhibitor like Staurosporine (representing 100% inhibition).
- For the assay, dilute the DMSO stock of the inhibitor into 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.^[6]

Step 3: Assay Plate Setup

- Add 2.5 μ L of the diluted **Cdk8-IN-4**, control inhibitor, or DMSO vehicle to the appropriate wells of a white 96-well plate.
- Prepare a "Master Mix" containing the diluted CDK8/Cyclin C enzyme.
- Add 10 μ L of the enzyme Master Mix to each well, except for the "No Enzyme" blank controls. For blank wells, add 10 μ L of 1x Kinase Assay Buffer.
- Gently tap the plate to mix and incubate for 10-15 minutes at room temperature.

Step 4: Kinase Reaction Initiation

- Prepare a 2x ATP/Substrate solution in 1x Kinase Assay Buffer. The final concentrations in the 25 µL reaction should be optimized, but typical values are 10 µM ATP and 5 µM peptide substrate.[8]
- Add 12.5 µL of the 2x ATP/Substrate solution to all wells to start the reaction.
- Seal the plate and incubate at 30°C for 60 minutes.

Step 5: Signal Detection

- Following the manufacturer's instructions for the ADP-Glo™ assay, add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction.
- Incubate the plate at room temperature for 40 minutes.
- Add 50 µL of the Kinase Detection Reagent to each well.
- Incubate for another 30-60 minutes at room temperature to develop the luminescent signal.
- Read the luminescence on a compatible plate reader.

Data Analysis

- Subtract the background luminescence signal from the "No Enzyme" control wells.
- Determine the percent inhibition for each **Cdk8-IN-4** concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
- Plot the percent inhibition against the logarithm of the **Cdk8-IN-4** concentration.
- Calculate the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary

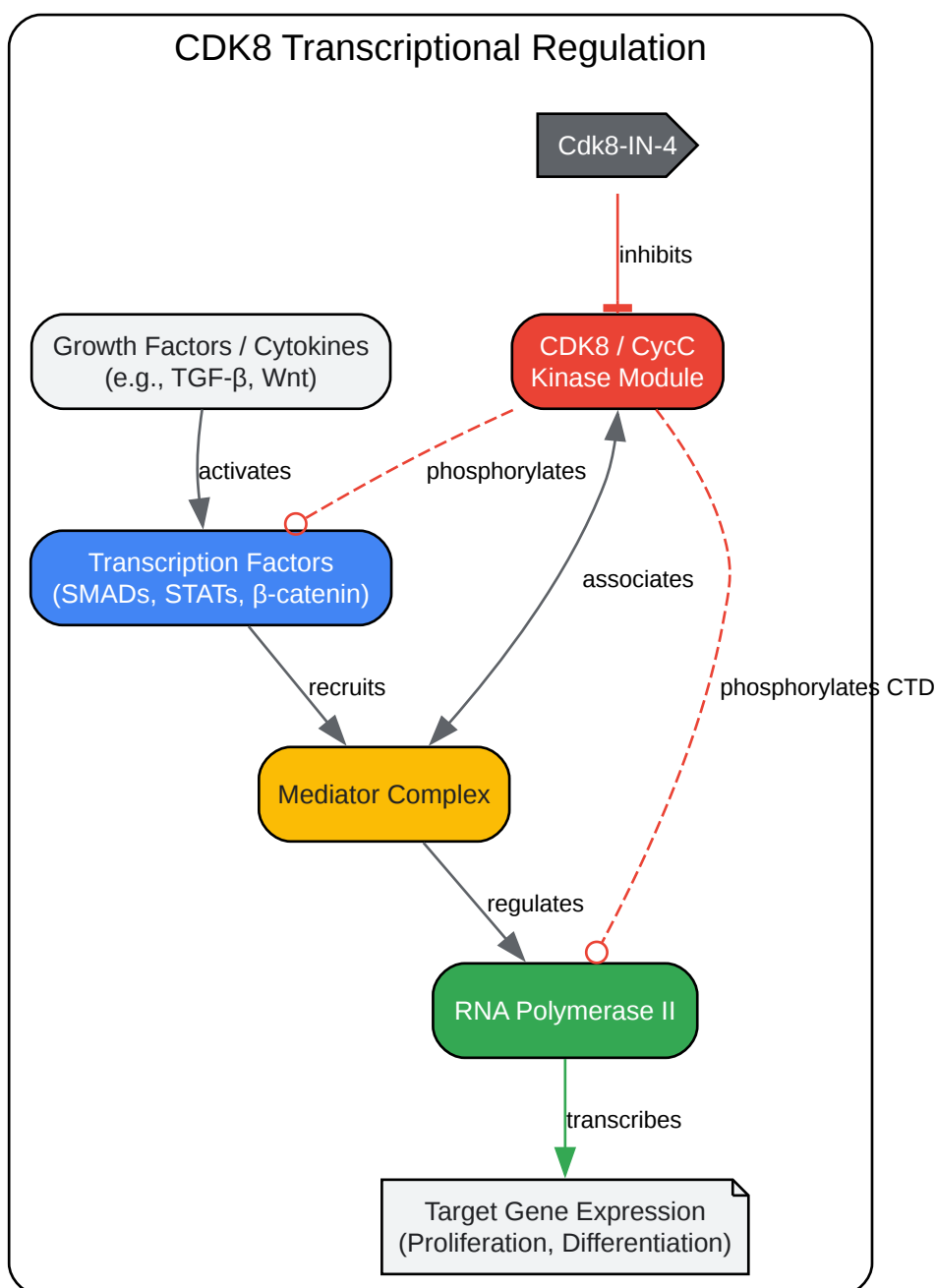
The potency of a CDK8 inhibitor is typically reported as its half-maximal inhibitory concentration (IC50). The table below lists the IC50 values for several known CDK8 inhibitors, determined

through various in vitro assays.

Inhibitor	Target(s)	Assay Type	IC50 (nM)	Reference
Cortistatin A	CDK8, CDK19	Kinase Activity	12	[10] [11]
T-474	CDK8, CDK19	Enzyme Assay	1.6 (CDK8), 1.9 (CDK19)	[12]
E966-0530-45418	CDK8	Kinase Activity	129	[13]
Staurosporine	Pan-Kinase	Radiometric	960	[8]

CDK8 Signaling Pathway Overview

CDK8 functions primarily within the Mediator complex to regulate gene transcription. It can be recruited to gene promoters and enhancers where it phosphorylates transcription factors and the RNA Polymerase II complex, leading to either activation or repression of gene expression. [\[1\]](#)[\[5\]](#) This regulatory role places CDK8 at the center of critical signaling pathways, including TGF- β /SMAD, Wnt/ β -catenin, and STAT signaling. [\[2\]](#)[\[5\]](#)[\[13\]](#)



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Caption: Simplified diagram of the CDK8 signaling pathway in transcriptional regulation.

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